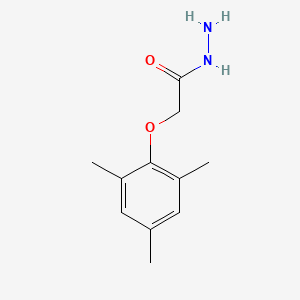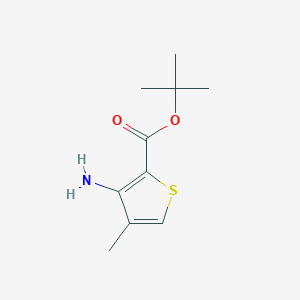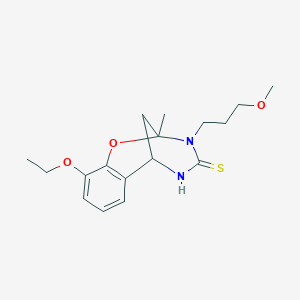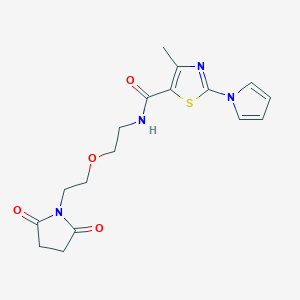
2-(Mesityloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Mesityloxy)acetohydrazide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.261. It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central structure containing a β-lactam ring . The β-lactam structure is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Benzimidazole Derivatives
2-(Mesityloxy)acetohydrazide was used to synthesize various derivatives, which were characterized by IR, NMR, and elemental analysis. These derivatives showed potential as anticonvulsants in both MES and scPTZ screens (Shaharyar et al., 2016).
Nonlinear Optical Properties of Hydrazones
Hydrazones derived from this compound demonstrated significant third-order nonlinear optical properties, indicating their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).
Quantum Mechanical Study
A detailed quantum mechanical study of a similar compound, 2-Cyano-N’-(cyclo-hexylidene) acetohydrazide, was conducted using DFT/B3LYP method and 6-311G(d, p) basis set, providing insights into its electronic properties (Singh et al., 2019).
X-Ray Characterization of Novel Derivatives
Novel derivatives of this compound were synthesized and characterized by X-ray crystallographic investigations, adding to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Applications in Corrosion Inhibition and Biological Properties
Corrosion Inhibition of Mild Steel
Acetohydrazide derivatives, including this compound, demonstrated significant corrosion inhibition properties for mild steel in acidic medium, attributed to the adsorption of inhibitor molecules on the steel surface (Yadav et al., 2015).
Biological Properties of Metal Complexes
Metal complexes based on acetohydrazide derivatives, including this compound, were investigated for their in vitro antibacterial and antifungal activity, indicating potential pharmaceutical applications (Zülfikaroğlu et al., 2020).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from this compound were synthesized and demonstrated antibacterial and antifungal activities (Fuloria et al., 2009).
Anti-Tubercular Agents
Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus, derived from this compound, showed promising anti-tubercular activity (Mandewale et al., 2016).
properties
IUPAC Name |
2-(2,4,6-trimethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-8(2)11(9(3)5-7)15-6-10(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFYKOFWVEIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2805468.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)







![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)